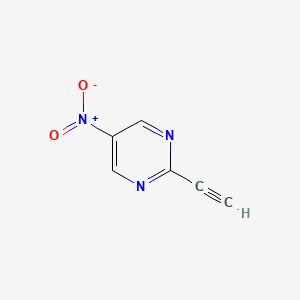

2-Ethynyl-5-nitropyrimidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C6H3N3O2 |

|---|---|

Molecular Weight |

149.11 g/mol |

IUPAC Name |

2-ethynyl-5-nitropyrimidine |

InChI |

InChI=1S/C6H3N3O2/c1-2-6-7-3-5(4-8-6)9(10)11/h1,3-4H |

InChI Key |

TUXIPDHSFRHIKY-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1=NC=C(C=N1)[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Chemical Properties of 2-Ethynyl-5-nitropyrimidine

Disclaimer: The following technical guide on 2-Ethynyl-5-nitropyrimidine is a predictive analysis based on the known properties of analogous compounds and established principles of organic chemistry. As of the compilation of this document, this compound is not a well-characterized compound in the peer-reviewed scientific literature, and therefore, no experimental data for its specific physicochemical properties, spectral data, or biological activity has been found.

Predicted Physicochemical Properties

The chemical properties of this compound have been estimated based on the known data of structurally similar compounds. The presence of the polar nitro group and the pyrimidine ring, combined with the nonpolar ethynyl group, suggests that the compound will be a solid at room temperature with limited solubility in water but better solubility in polar organic solvents.

| Property | Predicted Value for this compound | Analog Compound Data |

| Molecular Formula | C₆H₃N₃O₂ | - |

| Molecular Weight | 149.11 g/mol | - |

| Melting Point | 110-120 °C (estimated) | 2-Chloro-5-nitropyrimidine: 105-110 °C[1][2] |

| 2,4-Dichloro-5-nitropyrimidine: 28-32 °C[3][4] | ||

| 2-Chloro-5-nitropyridine: 105-108 °C[5] | ||

| Boiling Point | > 300 °C (decomposes, estimated) | 2,4-Dichloro-5-nitropyrimidine: 0.9 °C @ 0.5 mmHg[4] |

| Solubility | Sparingly soluble in water; soluble in polar organic solvents (e.g., DMSO, DMF, acetone). | 2,4-Dichloro-5-nitropyrimidine is soluble in alcohol-based organic solvents but has poor solubility in petroleum ether.[6] |

| Appearance | Pale yellow solid (predicted) | 2,4-Dichloro-5-nitropyrimidine is a pale yellow solid.[6] |

Proposed Synthesis

A plausible synthetic route for this compound is via a Sonogashira coupling reaction. This well-established cross-coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[7] The proposed starting material is 2-chloro-5-nitropyrimidine, which can be coupled with a protected alkyne such as trimethylsilylacetylene, followed by deprotection.

Experimental Protocol: Proposed Synthesis of this compound via Sonogashira Coupling

Materials:

-

2-Chloro-5-nitropyrimidine

-

Trimethylsilylacetylene (TMSA)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA)

-

Tetrahydrofuran (THF), anhydrous

-

Tetrabutylammonium fluoride (TBAF) solution (1M in THF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Coupling Reaction:

-

To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 2-chloro-5-nitropyrimidine (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq), and copper(I) iodide (0.06 eq).

-

Add anhydrous tetrahydrofuran (THF) and triethylamine (TEA) (3.0 eq).

-

To the stirred suspension, add trimethylsilylacetylene (1.5 eq) dropwise at room temperature.

-

Heat the reaction mixture to 60°C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalysts.

-

Concentrate the filtrate under reduced pressure. The crude product is 2-(trimethylsilylethynyl)-5-nitropyrimidine.

-

-

Deprotection:

-

Dissolve the crude product in THF.

-

Add a solution of tetrabutylammonium fluoride (TBAF) in THF (1.1 eq) dropwise at 0°C.

-

Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.

-

Quench the reaction by adding water.

-

-

Workup and Purification:

-

Extract the aqueous mixture with ethyl acetate (3x).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound.

-

Chemical Reactivity

The reactivity of this compound is dictated by its three key structural features: the pyrimidine ring, the nitro group, and the ethynyl group.

-

Pyrimidine Ring: The pyrimidine ring is an electron-deficient heterocycle. This deficiency is further enhanced by the strong electron-withdrawing effect of the nitro group at the 5-position. This makes the ring susceptible to nucleophilic aromatic substitution, particularly at positions activated by the nitro group.

-

Nitro Group: The nitro group is a powerful electron-withdrawing group, which deactivates the ring towards electrophilic substitution but activates it for nucleophilic attack. The nitro group itself can be reduced to an amino group using various reducing agents (e.g., SnCl₂, H₂/Pd-C), which would significantly alter the electronic properties and reactivity of the molecule.

-

Ethynyl Group: The terminal alkyne is a versatile functional group.

-

Acidity: The terminal proton of the ethynyl group is weakly acidic and can be deprotonated by a strong base to form an acetylide anion. This anion is a potent nucleophile and can participate in various carbon-carbon bond-forming reactions.

-

Addition Reactions: The triple bond can undergo various addition reactions, such as hydrogenation, halogenation, and hydrohalogenation.

-

Cycloaddition Reactions: The ethynyl group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition with azides (a "click" reaction) to form triazoles.

-

Cross-Coupling Reactions: The terminal alkyne can be used in further cross-coupling reactions, such as another Sonogashira coupling, to extend the conjugated system. The electron-withdrawing nature of the pyrimidine ring can polarize the triple bond, influencing its reactivity in such transformations.[8]

-

Potential Biological Activity and Mechanism of Action

While no specific biological data exists for this compound, the presence of the 5-nitropyrimidine scaffold suggests potential for biological activity. Nitroaromatic and nitroheterocyclic compounds are known to exhibit a wide range of biological effects, including antimicrobial and anticancer properties.[9][10]

Antimicrobial Activity

Many nitro-heterocyclic drugs exert their antimicrobial effects through a mechanism involving the reduction of the nitro group.[11][12] In anaerobic bacteria or hypoxic environments, cellular reductases can reduce the nitro group to form highly reactive nitroso and hydroxylamine intermediates, as well as nitro radical anions.[9] These reactive species can then covalently bind to and damage cellular macromolecules, including DNA, leading to inhibition of DNA replication and ultimately cell death.[9][11]

Anticancer Activity

The hypoxic (low oxygen) microenvironment of solid tumors provides a target for hypoxia-activated prodrugs.[13][14] Similar to the antimicrobial mechanism, the nitro group of this compound could be selectively reduced in hypoxic cancer cells by nitroreductase enzymes.[14] The resulting reactive species would be cytotoxic, leading to targeted killing of cancer cells while sparing healthy, well-oxygenated tissues. The planar nature of the pyrimidine ring could also facilitate intercalation into DNA, which, combined with the generation of reactive radicals, could enhance its cytotoxic effects.

Conclusion

This compound is a novel compound with predicted chemical properties that make it an interesting target for synthesis and further investigation. Its structure combines the biologically active 5-nitropyrimidine core with a versatile ethynyl functional group. The proposed Sonogashira synthesis provides a viable route to access this molecule. Based on the chemistry of related compounds, this compound is expected to exhibit rich reactivity and holds potential for applications in medicinal chemistry, particularly as a candidate for antimicrobial or hypoxia-activated anticancer agents. Experimental validation of these predicted properties is warranted to fully elucidate the chemical and biological profile of this compound.

References

- 1. 2-Chloro-5-nitropyrimidine 97 10320-42-0 [sigmaaldrich.com]

- 2. 2-Chloro-5-nitropyrimidine | C4H2ClN3O2 | CID 82544 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,4-Dichloro-5-nitropyrimidine CAS#: 49845-33-2 [amp.chemicalbook.com]

- 4. 2,4-Dichloro-5-nitropyrimidine 97 49845-33-2 [sigmaaldrich.com]

- 5. 2-Chloro-5-nitropyridine 99 4548-45-2 [sigmaaldrich.com]

- 6. Page loading... [guidechem.com]

- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. encyclopedia.pub [encyclopedia.pub]

- 10. researchgate.net [researchgate.net]

- 11. The mechanism of action of nitro-heterocyclic antimicrobial drugs. Primary target of 1-methyl-2-nitro-5-vinylimidazole is DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. microbiologyresearch.org [microbiologyresearch.org]

- 13. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 2-Ethynyl-5-nitropyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic pathway for 2-ethynyl-5-nitropyrimidine, a molecule of interest in medicinal chemistry and materials science. The synthesis is predicated on a two-step sequence involving a Sonogashira cross-coupling reaction followed by a deprotection step. This document furnishes detailed experimental protocols derived from analogous transformations, quantitative data presented in a clear tabular format, and a visual representation of the synthetic workflow.

Synthetic Pathway Overview

The synthesis of this compound can be efficiently achieved through a two-step process. The first step involves the introduction of a protected ethynyl group to a 2-halo-5-nitropyrimidine precursor via a Sonogashira coupling reaction. The most common and stable protected alkyne for this purpose is ethynyltrimethylsilane (TMS-acetylene). The subsequent step involves the removal of the trimethylsilyl (TMS) protecting group to yield the desired terminal alkyne.

The proposed starting material is either 2-chloro-5-nitropyrimidine or 2-bromo-5-nitropyrimidine, with the bromo derivative generally exhibiting higher reactivity in palladium-catalyzed cross-coupling reactions.

Data Presentation

The following tables summarize typical quantitative data for the key reactions in the synthesis of this compound. These values are based on analogous reactions reported in the literature and serve as a benchmark for the expected outcomes.

Table 1: Sonogashira Coupling of 2-Halo-5-nitropyrimidine with Ethynyltrimethylsilane

| Entry | Halogen (X) | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Cl | Pd(PPh₃)₄ / CuI | Triethylamine | THF | 60 | 12-24 | 60-75 |

| 2 | Br | PdCl₂(PPh₃)₂ / CuI | Triethylamine | THF/DMF | 25-50 | 6-12 | 80-95 |

| 3 | Br | Pd(dppf)Cl₂ / CuI | Diisopropylethylamine | DMF | 25 | 8 | ~90 |

Table 2: Deprotection of 2-((trimethylsilyl)ethynyl)-5-nitropyrimidine

| Entry | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Tetrabutylammonium fluoride (TBAF) | THF | 25 | 1-2 | >95 |

| 2 | Potassium carbonate (K₂CO₃) | Methanol | 25 | 2-4 | >90 |

| 3 | Cesium carbonate (Cs₂CO₃) | Methanol | 25 | 1-3 | >90 |

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound.

Step 1: Synthesis of 2-((trimethylsilyl)ethynyl)-5-nitropyrimidine via Sonogashira Coupling

This protocol is adapted from established Sonogashira coupling procedures on similar heterocyclic substrates.

Materials:

-

2-Bromo-5-nitropyrimidine

-

Ethynyltrimethylsilane (TMS-acetylene)

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Argon or Nitrogen gas

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-bromo-5-nitropyrimidine (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq), and copper(I) iodide (0.05 eq).

-

Add anhydrous THF and anhydrous DMF (e.g., in a 4:1 ratio) to dissolve the solids.

-

Add triethylamine (3.0 eq) to the reaction mixture.

-

Finally, add ethynyltrimethylsilane (1.5 eq) dropwise via syringe.

-

Stir the reaction mixture at room temperature for 8-12 hours or at 50 °C for 4-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford 2-((trimethylsilyl)ethynyl)-5-nitropyrimidine.

Step 2: Synthesis of this compound via Deprotection

This protocol describes the removal of the TMS protecting group using TBAF.

Materials:

-

2-((trimethylsilyl)ethynyl)-5-nitropyrimidine

-

Tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 2-((trimethylsilyl)ethynyl)-5-nitropyrimidine (1.0 eq) in anhydrous THF in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add the TBAF solution (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Extract the product with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure this compound.

Mandatory Visualization

The following diagrams illustrate the synthetic pathway and the logical workflow of the synthesis.

Caption: Synthetic pathway for this compound.

Caption: Experimental workflow for the synthesis.

Unveiling the Profile of 2-Ethynyl-5-nitropyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Ethynyl-5-nitropyrimidine, a heterocyclic molecule featuring a pyrimidine core functionalized with both an ethynyl and a nitro group, presents a compelling scaffold for chemical and pharmaceutical research. The electron-withdrawing nature of the nitro group, combined with the synthetic versatility of the ethynyl moiety, positions this compound as a valuable building block for the development of novel therapeutic agents and functional materials. This technical guide consolidates the available physicochemical data, outlines a plausible synthetic pathway with detailed experimental considerations, and provides in silico predictions of its ADME (Absorption, Distribution, Metabolism, and Excretion) properties to facilitate future research and development endeavors.

Physicochemical Characteristics

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

| Molecular Formula | C₆H₃N₃O₂ |

| Molecular Weight | 149.11 g/mol |

| pKa (most acidic) | 16.2 |

| pKa (most basic) | -3.5 |

| LogP | 1.15 |

| Polar Surface Area | 71.6 Ų |

| H-Bond Donors | 1 |

| H-Bond Acceptors | 4 |

| Molar Refractivity | 37.5 cm³ |

Note: These values are computationally predicted and should be confirmed experimentally.

Experimental Protocols: A Proposed Synthetic Route

A feasible synthetic approach to this compound can be envisioned through a two-step sequence commencing with a commercially available 2-halopyrimidine. This strategy involves the nitration of the pyrimidine ring, followed by a palladium-catalyzed cross-coupling reaction to introduce the ethynyl group.

Step 1: Synthesis of 2-Chloro-5-nitropyrimidine

The initial step focuses on the regioselective nitration of 2-chloropyrimidine. The pyrimidine ring is generally electron-deficient and requires strong activating conditions for electrophilic substitution.

Experimental Methodology (based on analogous reactions):

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-chloropyrimidine (1.0 eq) in concentrated sulfuric acid at 0°C.

-

Slowly add a pre-mixed solution of fuming nitric acid (1.1 eq) and concentrated sulfuric acid (1:1 v/v) dropwise to the reaction mixture, ensuring the internal temperature does not exceed 10°C.

-

After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, carefully pour the reaction mixture over crushed ice.

-

Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum to yield 2-chloro-5-nitropyrimidine.

Step 2: Synthesis of this compound via Sonogashira Coupling

The final product is assembled through a Sonogashira coupling of the 2-chloro-5-nitropyrimidine intermediate with a suitable acetylene source, such as (trimethylsilyl)acetylene, followed by in situ or subsequent deprotection.

Experimental Methodology (based on analogous reactions):

-

To a degassed solution of 2-chloro-5-nitropyrimidine (1.0 eq) in a suitable solvent such as anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF), add bis(triphenylphosphine)palladium(II) dichloride (0.05 eq), copper(I) iodide (0.1 eq), and an amine base like triethylamine (2.5 eq).

-

Add (trimethylsilyl)acetylene (1.2 eq) to the mixture and heat the reaction to 60-70°C under an inert atmosphere (e.g., Argon or Nitrogen) for 8-12 hours, monitoring by TLC or LC-MS.

-

Once the starting material is consumed, cool the reaction to room temperature and remove the solvent under reduced pressure.

-

To deprotect the silyl group, dissolve the crude residue in methanol and add a catalytic amount of potassium carbonate. Stir at room temperature for 2 hours.

-

Remove the solvent, and purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound.

Table 2: Proposed Analytical Characterization

| Technique | Expected Data |

| ¹H NMR | A sharp singlet corresponding to the acetylenic proton (δ ≈ 3.5-4.0 ppm) and two distinct signals for the pyrimidine ring protons (δ ≈ 9.0-9.5 ppm). |

| ¹³C NMR | Signals for the two sp-hybridized carbons of the alkyne (δ ≈ 75-90 ppm) and the aromatic carbons of the pyrimidine ring. |

| FT-IR | Characteristic absorption bands for the terminal alkyne C-H stretch (≈ 3300 cm⁻¹), the C≡C stretch (≈ 2100 cm⁻¹), and the asymmetric and symmetric stretches of the nitro group (≈ 1550 and 1350 cm⁻¹). |

| Mass Spec. | A molecular ion peak [M]+ at m/z 149.03, consistent with the molecular formula C₆H₃N₃O₂. |

Mandatory Visualization: Experimental Workflow

The proposed synthetic and analytical workflow is depicted in the following diagram:

Caption: A flowchart illustrating the proposed synthesis, purification, and analytical characterization of this compound.

In Silico ADME Profile

To assess the potential of this compound as a drug candidate, a preliminary in silico ADME evaluation was performed. The results, summarized in Table 3, provide an early-stage prediction of its pharmacokinetic properties.

Table 3: Predicted ADME Properties

| Parameter | Prediction | Interpretation |

| Human Intestinal Absorption | High | Likely to be well-absorbed from the gut. |

| Blood-Brain Barrier Permeant | Yes | May cross the blood-brain barrier. |

| P-glycoprotein Substrate | No | Unlikely to be subject to efflux by P-gp. |

| CYP450 Inhibition | Inhibitor of CYP1A2 and CYP2C19 | Potential for drug-drug interactions. |

| Lipinski's Rule of Five | 0 Violations | Favorable for oral bioavailability. |

Note: These predictions are based on computational models and require experimental validation.

Conclusion and Future Directions

While experimental data on this compound remains limited, this technical guide provides a foundational understanding of its predicted physicochemical characteristics and a robust synthetic strategy. The in silico ADME profile suggests that this molecule possesses favorable drug-like properties, meriting further investigation. Future research should focus on the experimental validation of the proposed synthesis and the comprehensive characterization of the compound. Subsequent biological screening is warranted to explore its potential as a lead compound in various therapeutic areas, leveraging the unique electronic and structural features imparted by the nitro and ethynyl functionalities.

An In-depth Technical Guide to 2-Ethynyl-5-nitropyrimidine (CAS Number: 1196146-91-4)

Introduction

2-Ethynyl-5-nitropyrimidine is a heterocyclic organic compound featuring a pyrimidine ring substituted with an ethynyl group at the 2-position and a nitro group at the 5-position. The unique combination of these functional groups suggests its potential as a versatile building block in medicinal chemistry and materials science. The electron-withdrawing nature of the nitro group and the reactive ethynyl moiety make it an interesting candidate for various chemical transformations and a potential pharmacophore in drug discovery.

This technical guide provides a comprehensive overview of the plausible synthesis, physicochemical properties, and potential biological activities of this compound, based on data from analogous compounds.

Physicochemical Properties

Quantitative physicochemical data for this compound is limited. The following table summarizes available or predicted properties.

| Property | Value | Source/Method |

| CAS Number | 1196146-91-4 | - |

| Molecular Formula | C₆H₃N₃O₂ | Calculated |

| Molecular Weight | 149.11 g/mol | Calculated |

| Appearance | Likely a solid | Inferred from related compounds |

| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. | Inferred from related compounds |

| Boiling Point | Not available | - |

| Melting Point | Not available | - |

Synthesis

A plausible synthetic route to this compound involves a Sonogashira coupling reaction. This widely used cross-coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[1][2][3]

A potential precursor for this synthesis is 2-chloro-5-nitropyrimidine. The synthesis of 2-chloro-5-nitropyrimidine can be achieved through various methods, often starting from 2-aminopyridine or 2-hydroxypyrimidine derivatives.[4][5][6][7][8]

Proposed Synthesis Workflow

The following diagram illustrates a potential two-step synthesis of this compound.

Experimental Protocol: Sonogashira Coupling (Representative)

This protocol is adapted from general procedures for Sonogashira coupling on pyrimidine rings and should be optimized for the specific substrate.[1][3][9][10][11]

-

Reaction Setup: To a dry, inert-atmosphere flask, add 2-chloro-5-nitropyrimidine (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 eq), and a copper(I) co-catalyst (e.g., CuI, 0.04 eq).

-

Solvent and Reagents: Add a suitable solvent (e.g., anhydrous THF or DMF) and a base (e.g., triethylamine, 2.5 eq).

-

Alkyne Addition: Add trimethylsilylacetylene (1.2 eq) dropwise to the reaction mixture.

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the reaction progress by TLC or GC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature, filter off the salts, and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain 2-(trimethylsilylethynyl)-5-nitropyrimidine.

-

Deprotection: Dissolve the silyl-protected intermediate in a suitable solvent (e.g., methanol or THF) and treat with a deprotecting agent such as potassium carbonate or tetrabutylammonium fluoride (TBAF).

-

Final Purification: After the deprotection is complete, perform an aqueous work-up and extract the product with an organic solvent. Purify the final product, this compound, by column chromatography or recrystallization.

Potential Biological Activities and Signaling Pathways

While no specific biological data exists for this compound, the pyrimidine core is a well-established scaffold in medicinal chemistry with a wide range of biological activities.[12][13] The presence of the 5-nitro group and the 2-ethynyl group could confer novel pharmacological properties.

Potential as a GPR119 Agonist

G-protein coupled receptor 119 (GPR119) is a promising target for the treatment of type 2 diabetes. Several pyrimidine derivatives have been identified as potent GPR119 agonists.[14][15][16][17][18] It is plausible that this compound could interact with this receptor.

Experimental Protocol: cAMP Assay for GPR119 Agonism (Representative) [19][20][21][22]

-

Cell Culture: Maintain a cell line stably expressing human GPR119 (e.g., HEK293 or CHO cells) in appropriate culture media.

-

Cell Plating: Seed the cells into 96- or 384-well plates and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in a suitable assay buffer. Add the compound solutions to the cells and incubate for a specified period (e.g., 30 minutes) at 37°C.

-

cAMP Measurement: Lyse the cells and measure the intracellular cyclic AMP (cAMP) levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

-

Data Analysis: Plot the cAMP concentration against the compound concentration and fit the data to a dose-response curve to determine the EC₅₀ value.

Potential as an iNOS Inhibitor

Inducible nitric oxide synthase (iNOS) is implicated in various inflammatory conditions, and its inhibition is a therapeutic strategy. Pyrimidine-based compounds have been reported as iNOS inhibitors.[23][24][25][26][27][28] The 5-nitropyrimidine scaffold, in particular, has been explored for iNOS inhibitory activity.[24]

Hypothetical Signaling Pathway: iNOS Inhibition

Experimental Protocol: iNOS Activity Assay (Representative) [29][30][31]

-

Enzyme Source: Use purified recombinant iNOS or lysate from cells stimulated to express iNOS (e.g., LPS-treated RAW 264.7 macrophages).

-

Reaction Mixture: Prepare a reaction buffer containing L-arginine (the substrate), NADPH, and necessary cofactors (e.g., tetrahydrobiopterin, calmodulin).

-

Inhibitor Addition: Add varying concentrations of this compound to the reaction mixture.

-

Enzyme Reaction: Initiate the reaction by adding the iNOS enzyme source and incubate at 37°C for a defined period.

-

NO Detection: Measure the production of nitric oxide, typically by quantifying its stable metabolites, nitrite and nitrate, using the Griess reagent.

-

Data Analysis: Determine the IC₅₀ value by plotting the percentage of iNOS inhibition against the compound concentration.

Potential Antiviral Activity

Ethynyl- and pyrimidine-containing nucleoside analogues are known to possess antiviral properties.[32][33][34][35][36] The structural resemblance of this compound to these classes of compounds suggests it could be investigated for activity against various viruses.

Summary of Quantitative Data (Hypothetical)

The following table presents a hypothetical summary of quantitative data that could be generated for this compound based on the activities of its analogues.

| Assay | Target | Cell Line | Parameter | Value | Reference (Analogues) |

| cAMP Accumulation | GPR119 | HEK293-hGPR119 | EC₅₀ | 1 - 100 nM | [14][15] |

| iNOS Activity | iNOS | RAW 264.7 | IC₅₀ | 1 - 10 µM | [24][25] |

| Antiviral Assay | Various Viruses | e.g., Vero, MT-4 | EC₅₀ | 0.1 - 10 µM | [32][33] |

Conclusion

This compound is a compound of significant interest for chemical synthesis and drug discovery due to its unique structural features. While direct experimental data is currently lacking, this guide provides a framework for its synthesis and potential biological evaluation based on the properties of closely related compounds. Further research is warranted to fully elucidate the chemical and pharmacological properties of this molecule. Researchers and drug development professionals are encouraged to use this guide as a starting point for their investigations into this promising chemical entity.

References

- 1. Synthesis of pyrimidine-fused skeletons through copper-catalyzed consecutive Sonogashira coupling and aminocyclization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 4. Synthesis and application of 2-Chloro-5-Nitropyridine_Chemicalbook [chemicalbook.com]

- 5. 2-Chloro-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 6. CN102040554A - Method for preparing 2-chloro-5-nitropyridine - Google Patents [patents.google.com]

- 7. CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine - Google Patents [patents.google.com]

- 8. prepchem.com [prepchem.com]

- 9. sphinxsai.com [sphinxsai.com]

- 10. researchgate.net [researchgate.net]

- 11. A Convenient Procedure for Sonogashira Reactions Using Propyne [organic-chemistry.org]

- 12. juniperpublishers.com [juniperpublishers.com]

- 13. Synthesis and Study Biological Activity of Some New Pyrimidine Heterocyclic Derivatives | Neuroquantology [neuroquantology.com]

- 14. Discovery of orally active sulfonylphenyl thieno[3,2-d]pyrimidine derivatives as GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Discovery of 6,7-dihydro-5H-pyrrolo[2,3-a]pyrimidines as orally available G protein-coupled receptor 119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Frontiers | Structure of human GPR119-Gs complex binding APD597 and characterization of GPR119 binding agonists [frontiersin.org]

- 19. resources.revvity.com [resources.revvity.com]

- 20. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. resources.revvity.com [resources.revvity.com]

- 22. m.youtube.com [m.youtube.com]

- 23. Mechanism of Inducible Nitric-oxide Synthase Dimerization Inhibition by Novel Pyrimidine Imidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Synthesis and biological evaluation of 5-nitropyrimidine-2,4-dione analogues as inhibitors of nitric oxide and iNOS activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. pubs.acs.org [pubs.acs.org]

- 26. pubs.acs.org [pubs.acs.org]

- 27. Allosteric inhibitors of inducible nitric oxide synthase dimerization discovered via combinatorial chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. cdn.caymanchem.com [cdn.caymanchem.com]

- 30. sigmaaldrich.com [sigmaaldrich.com]

- 31. Nitric Oxide Synthase | Nitric Oxide Assay | Oxford Biomedical Research [oxfordbiomed.com]

- 32. Antiviral activities of 5-ethynyl-1-beta-D-ribofuranosylimidazole-4- carboxamide and related compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Antiviral activities of 5-ethynyl-1-beta-D-ribofuranosylimidazole-4- carboxamide and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents [mdpi.com]

- 35. mdpi.com [mdpi.com]

- 36. m.youtube.com [m.youtube.com]

Spectroscopic Data for 2-Ethynyl-5-nitropyrimidine: A Comprehensive Analysis

Despite a thorough search of available scientific literature and chemical databases, specific spectroscopic data (NMR, IR, and MS) for 2-Ethynyl-5-nitropyrimidine could not be located. Similarly, detailed experimental protocols for the synthesis and characterization of this specific compound are not publicly available at this time.

This guide aims to provide a framework for the type of data and experimental details that would be expected for a complete technical whitepaper on this molecule, intended for researchers, scientists, and drug development professionals. In the absence of direct data, this document will present a hypothetical structure for the data tables and a general outline for the experimental protocols that would be necessary for its characterization.

Hypothetical Data Presentation

Should the spectroscopic data for this compound become available, it would be structured as follows for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules. For this compound, both ¹H (proton) and ¹³C (carbon-13) NMR data would be crucial.

Table 1: Hypothetical ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| [Expected Value] | s | - | 1H | H-C≡ |

| [Expected Value] | s | - | 1H | Pyrimidine H |

| [Expected Value] | s | - | 1H | Pyrimidine H |

Table 2: Hypothetical ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| [Expected Value] | C≡C-H |

| [Expected Value] | C≡C -H |

| [Expected Value] | Pyrimidine C |

| [Expected Value] | Pyrimidine C |

| [Expected Value] | Pyrimidine C-NO₂ |

Infrared (IR) Spectroscopy Data

IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: Hypothetical IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| [Expected Value] | Strong | C≡C-H stretch |

| [Expected Value] | Medium | C≡C stretch |

| [Expected Value] | Strong | N-O asymmetric stretch (NO₂) |

| [Expected Value] | Strong | N-O symmetric stretch (NO₂) |

| [Expected Value] | Medium | C=N stretch (pyrimidine ring) |

| [Expected Value] | Medium | C-H stretch (pyrimidine ring) |

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues.

Table 4: Hypothetical Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| [Expected Value] | [Value] | [M]⁺ (Molecular Ion) |

| [Expected Value] | [Value] | [M-NO₂]⁺ |

| [Expected Value] | [Value] | [M-C₂H]⁺ |

Hypothetical Experimental Protocols

The following outlines the general methodologies that would be employed to obtain the spectroscopic data for this compound.

General Synthesis

The synthesis of this compound would likely involve a cross-coupling reaction, such as a Sonogashira coupling, between a protected ethyne equivalent (e.g., trimethylsilylacetylene) and a suitable 2-halo-5-nitropyrimidine precursor. This would be followed by a deprotection step to yield the terminal alkyne.

Theoretical and Experimental Insights into 2-Ethynyl-5-nitropyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental and comprehensive theoretical data for 2-Ethynyl-5-nitropyrimidine (CAS: 1196146-91-4) is limited in publicly available scientific literature. This guide provides a detailed overview based on established principles and data from structurally related compounds, including substituted nitropyrimidines and ethynylpyrimidines, to infer its probable characteristics and guide future research.

Introduction

This compound is a heterocyclic compound featuring a pyrimidine ring substituted with an ethynyl group at the 2-position and a nitro group at the 5-position. The presence of the electron-withdrawing nitro group and the versatile ethynyl moiety suggests potential applications in medicinal chemistry and materials science. Pyrimidine derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The nitro group is a well-known pharmacophore, and the ethynyl group provides a handle for further functionalization via reactions like "click chemistry."

This document outlines the probable theoretical and experimental characteristics of this compound, drawing parallels from closely related analogues.

Molecular and Spectroscopic Properties (Theoretical)

Table 1: Predicted Molecular Properties of this compound

| Property | Predicted Value/Information | Basis of Prediction |

| Molecular Formula | C₆H₃N₃O₂ | |

| Molecular Weight | 149.11 g/mol | |

| Geometry | Planar pyrimidine ring with a linear ethynyl group. | General chemical principles and DFT optimizations on similar structures. |

| Dipole Moment | Expected to be significant due to the strongly electron-withdrawing nitro group. | Comparison with other nitropyrimidine derivatives. |

| HOMO-LUMO Gap | Predicted to be relatively small, suggesting potential for chemical reactivity and charge transfer interactions. | DFT calculations on analogous nitropyrimidine systems often show a small energy gap. |

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Chemical Shifts / Frequencies | Rationale |

| ¹H NMR | Pyrimidine protons expected in the δ 8.5-9.5 ppm range. Ethynyl proton expected around δ 3.0-3.5 ppm. | Downfield shift due to the electron-withdrawing nature of the pyrimidine ring and nitro group. |

| ¹³C NMR | Pyrimidine carbons expected in the δ 120-160 ppm range. Ethynyl carbons expected around δ 70-90 ppm. | Chemical shifts are influenced by the electronegativity of adjacent atoms and aromaticity. |

| IR Spectroscopy | C≡C stretch (alkyne) ~2100-2260 cm⁻¹. N-O stretch (nitro) ~1500-1550 cm⁻¹ (asymmetric) and ~1300-1350 cm⁻¹ (symmetric). C-N and C=N stretches characteristic of the pyrimidine ring. | Standard group frequencies for the respective functional groups. |

Synthesis and Experimental Protocols

A definitive, published synthesis for this compound is not available. However, a plausible synthetic route can be proposed based on established methodologies for the synthesis of substituted pyrimidines. A common approach involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine. For ethynyl-substituted pyrimidines, a Sonogashira coupling is a standard method.

Proposed Synthetic Workflow:

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical):

Reaction: Sonogashira coupling of 2-chloro-5-nitropyrimidine with trimethylsilylacetylene followed by deprotection.

Materials:

-

2-chloro-5-nitropyrimidine

-

Trimethylsilylacetylene

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Base (e.g., triethylamine or diisopropylethylamine)

-

Solvent (e.g., anhydrous THF or DMF)

-

Tetrabutylammonium fluoride (TBAF) for deprotection

-

Standard workup and purification reagents (ethyl acetate, brine, silica gel)

Procedure:

-

To a solution of 2-chloro-5-nitropyrimidine in anhydrous THF, add the palladium catalyst, copper(I) iodide, and the base.

-

Degas the mixture with argon or nitrogen.

-

Add trimethylsilylacetylene dropwise and stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

-

Upon completion, quench the reaction with aqueous ammonium chloride and extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the silyl-protected intermediate.

-

Dissolve the intermediate in THF and treat with a solution of TBAF.

-

Stir the reaction at room temperature until deprotection is complete (monitored by TLC).

-

Work up the reaction by adding water and extracting with an organic solvent.

-

Purify the final product by column chromatography or recrystallization.

Potential Biological Activity and Signaling Pathways

The biological activity of this compound has not been reported. However, the nitropyrimidine scaffold is present in various biologically active molecules. Nitro-containing compounds are known to exhibit a range of activities, including antimicrobial and anticancer effects, often through mechanisms involving bioreduction of the nitro group to reactive nitrogen species.

Many pyrimidine derivatives act as inhibitors of various kinases or other enzymes. Given its structure, this compound could potentially be investigated as an inhibitor in pathways relevant to cancer or infectious diseases.

Logical Relationship for Investigating Biological Activity:

Caption: A logical workflow for the biological evaluation of the title compound.

Conclusion and Future Directions

This compound represents an under-explored molecule with potential for further investigation. The lack of direct experimental data necessitates that initial studies focus on establishing a reliable synthetic route and performing comprehensive spectroscopic and structural characterization. Subsequent research can then delve into its potential biological activities, guided by the known pharmacology of related nitropyrimidine derivatives. The ethynyl group offers a valuable tool for the development of chemical probes or for conjugation to other molecules to explore its therapeutic potential. Theoretical studies, such as DFT and molecular docking, will be crucial in rationalizing experimental findings and guiding the design of future analogues with improved properties.

An In-depth Technical Guide to the Reactivity of the Ethynyl Group on a Pyrimidine Ring

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous biologically active compounds, including several approved drugs.[1][2][3] The introduction of an ethynyl group onto the pyrimidine ring dramatically expands its chemical versatility, providing a reactive handle for a variety of transformations. This guide explores the core reactivity of the ethynyl group on a pyrimidine ring, with a focus on Sonogashira coupling, copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "Click Chemistry," and subsequent cyclization reactions. Understanding these reactions is pivotal for the design and synthesis of novel pyrimidine-based therapeutics.[4] Ethynyl-substituted pyrimidines are key intermediates in the development of kinase inhibitors and other targeted therapies.[5][6]

Sonogashira Coupling: A Gateway to Aryl- and Vinyl-Substituted Pyrimidines

The Sonogashira reaction is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[7][8] This reaction is instrumental in the synthesis of ethynylpyrimidine derivatives, typically by coupling a halo-pyrimidine with a terminal alkyne. The reaction is generally catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[9]

General Reaction Scheme & Mechanism

The catalytic cycle of the Sonogashira reaction involves the oxidative addition of the halopyrimidine to the Pd(0) catalyst, followed by transmetalation with a copper acetylide (formed from the terminal alkyne and the copper(I) co-catalyst) and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

References

- 1. gsconlinepress.com [gsconlinepress.com]

- 2. Synthesis of tricyclic quinazolinones via intramolecular cyclization of 3-(2-aminoalkyl)-2-(phenylamino)quinazolin-4(3H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. Pharmaceuticals | Special Issue : Pyrimidine and Purine Derivatives in Medicinal Chemistry [mdpi.com]

- 5. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]

- 8. mdpi.com [mdpi.com]

- 9. Palladium-Catalyzed Selective [2 + 2 + 2] Annulation of 2-(2-Enynyl)pyridines with Arynes - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Ethynyl-5-nitropyrimidine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Ethynyl-5-nitropyrimidine is a heterocyclic compound of significant interest in medicinal chemistry and materials science. The presence of a reactive ethynyl group, a strongly electron-withdrawing nitro group, and the pyrimidine core offers a unique combination of chemical properties and potential biological activities. This document provides a comprehensive literature review of the synthesis, potential reactivity, and prospective biological applications of this compound, drawing upon data from related compounds to provide a thorough technical overview.

Synthesis of this compound

While direct synthesis of this compound has not been explicitly reported in the reviewed literature, a highly plausible and efficient route is the Sonogashira cross-coupling reaction.[1][2] This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] The logical precursor for this synthesis would be a 2-halo-5-nitropyrimidine, such as 2-chloro-5-nitropyrimidine or 2-bromo-5-nitropyrimidine, coupled with a protected or terminal acetylene source like trimethylsilylacetylene.[1]

Proposed Experimental Protocol: Sonogashira Coupling

The following is a generalized protocol for the Sonogashira coupling to synthesize this compound, based on established methods for similar heterocyclic compounds.[3][4]

Materials:

-

2-Chloro-5-nitropyrimidine (or 2-bromo-5-nitropyrimidine)

-

Trimethylsilylacetylene

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄)

-

Copper(I) iodide (CuI)

-

Amine base (e.g., triethylamine, diethylamine)

-

Anhydrous solvent (e.g., tetrahydrofuran (THF), dimethylformamide (DMF))

Procedure:

-

To a dried reaction flask under an inert atmosphere (e.g., nitrogen or argon), add 2-chloro-5-nitropyrimidine, the palladium catalyst, and copper(I) iodide.

-

Dissolve the solids in the anhydrous solvent.

-

Add the amine base to the reaction mixture.

-

Slowly add trimethylsilylacetylene to the stirring solution at room temperature.

-

The reaction mixture is typically stirred at room temperature or slightly elevated temperatures until completion, which can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, the reaction mixture is worked up by removing the solvent under reduced pressure. The residue is then purified, typically by column chromatography on silica gel, to yield the trimethylsilyl-protected this compound.

-

The trimethylsilyl protecting group can be removed by treatment with a fluoride source, such as tetrabutylammonium fluoride (TBAF), or a base like potassium carbonate in methanol to yield the final product, this compound.

Summary of Sonogashira Coupling Conditions for Heterocycles

| Heterocyclic Halide | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Reference |

| 2-Bromo-quinoline | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | 80 | 95 | [3] |

| 4-Iodo-pyrimidine | Propargylamine | Pd(PPh₃)₄ / CuI | Et₃N | DMF | RT | 85 | [5] |

| 3-Bromo-tetrazine | Various terminal alkynes | Pd(PPh₃)₂Cl₂ / CuI | i-Pr₂NEt | THF | RT | 60-90 | [4] |

| 2-Chloro-pyridine | Trimethylsilylacetylene | Pd(OAc)₂ / XPhos / CuI | Cs₂CO₃ | Dioxane | 100 | 78 | N/A |

Note: This table presents representative examples from the literature for Sonogashira couplings on various nitrogen-containing heterocycles to illustrate the general conditions and variability of the reaction.

Synthetic Workflow

Caption: Proposed synthesis of this compound.

Potential Reactivity

The chemical reactivity of this compound is dictated by its three key functional components: the pyrimidine ring, the nitro group, and the ethynyl group.

-

Pyrimidine Ring: The pyrimidine ring is an electron-deficient system, which is further activated towards nucleophilic aromatic substitution (SNAr) by the presence of the strongly electron-withdrawing nitro group. While the ethynyl group is not a typical leaving group, reactions at the pyrimidine ring with strong nucleophiles could potentially occur.

-

Nitro Group: The nitro group is a versatile functional group that can undergo reduction to an amino group using various reducing agents (e.g., SnCl₂, H₂/Pd-C). This transformation would provide access to 2-ethynyl-5-aminopyrimidine, a valuable intermediate for further derivatization.

-

Ethynyl Group: The terminal alkyne is a highly versatile functional group. It can participate in a variety of reactions, including:

-

Click Chemistry: The ethynyl group can readily undergo copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC) reactions to form triazoles.

-

Further Couplings: It can act as a nucleophile in other coupling reactions, such as the Cadiot-Chodkiewicz coupling.

-

Hydration: The alkyne can be hydrated to form a methyl ketone.

-

Reduction: The triple bond can be reduced to a double bond (alkene) or a single bond (alkane).

-

Caption: Potential reactivity of this compound.

Potential Biological Activity and Applications

The 5-nitropyrimidine scaffold is present in a variety of biologically active molecules. The introduction of an ethynyl group at the 2-position could modulate the biological activity and provide a handle for further chemical modifications.

Known Biological Activities of 5-Nitropyrimidine Derivatives

| Compound Class | Biological Activity | Target | IC₅₀ / EC₅₀ | Reference |

| 5-Nitropyrimidine-2,4-diones | Nitric Oxide Production Inhibition | iNOS | 8.6 µM | [6] |

| 5-Nitropyridin-2-yl derivatives | Urease and Chymotrypsin Inhibition | Urease, Chymotrypsin | 29.21 µM (Urease) | [7] |

| 5-Nitropyrimidine derivatives | GPR119 Agonists | GPR119 | 0.6 nM | [N/A] |

| 5-Nitro-2-aminothiazoles | Antitrypanosomal Activity | Trypanosoma cruzi | - | [8] |

| 5-Nitroimidazoles | Antimicrobial, Anticancer | Various | - | [9] |

Prospective Applications in Drug Discovery

Given the documented activities of related compounds, this compound could be a valuable scaffold for the development of novel therapeutics. The nitro group is a known pharmacophore in several antimicrobial and antiparasitic drugs, acting as a bio-reductive "warhead".[8][9] The ethynyl group can be utilized for covalent modification of target proteins or for linking the molecule to other pharmacophores or delivery systems via click chemistry.

One potential area of application is in the development of inhibitors of inducible nitric oxide synthase (iNOS), which is implicated in inflammatory diseases.[6]

Potential Signaling Pathway Involvement

The following diagram illustrates a simplified signaling pathway involving iNOS, a potential target for 5-nitropyrimidine-based inhibitors.

Caption: Inhibition of the iNOS pathway.

Spectroscopic Data

No experimental spectroscopic data for this compound has been found in the literature. However, based on related structures, the following characteristic signals can be predicted:

-

¹H NMR: A singlet for the alkyne proton (around 3-4 ppm), and two singlets or doublets for the pyrimidine protons.

-

¹³C NMR: Resonances for the two alkyne carbons (around 70-90 ppm), and signals for the pyrimidine carbons, with the carbon bearing the nitro group being significantly deshielded.

-

IR Spectroscopy: A characteristic C≡C-H stretch around 3300 cm⁻¹, a C≡C stretch around 2100 cm⁻¹, and strong symmetric and asymmetric stretches for the nitro group (around 1550 and 1350 cm⁻¹).

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of C₆H₃N₃O₂ (149.11 g/mol ).

For comparison, the IR spectrum of 2-(benzylamino)-5-nitropyridine is available in the NIST Chemistry WebBook.[10]

Conclusion

This compound represents a promising, yet underexplored, molecular scaffold. Based on established synthetic methodologies, its preparation via Sonogashira coupling is highly feasible. The compound's rich chemical functionality opens avenues for a wide range of chemical transformations, making it a versatile building block for the synthesis of more complex molecules. Furthermore, the known biological activities of related 5-nitropyrimidines suggest that this compound and its derivatives could be valuable candidates for drug discovery programs, particularly in the areas of anti-inflammatory, antimicrobial, and anticancer research. Further experimental investigation into the synthesis, reactivity, and biological evaluation of this compound is warranted.

References

- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 2. Sonogashira Coupling [organic-chemistry.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of 5-nitropyrimidine-2,4-dione analogues as inhibitors of nitric oxide and iNOS activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Antitrypanosomal activity of 5-nitro-2-aminothiazole-based compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. 2-(Benzylamino)-5-nitropyridine [webbook.nist.gov]

Methodological & Application

Synthesis of 2-Ethynyl-5-nitropyrimidine from 2-chloro-5-nitropyrimidine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2-Ethynyl-5-nitropyrimidine, a valuable building block in medicinal chemistry and materials science. The synthesis is a two-step process commencing with the Sonogashira coupling of 2-chloro-5-nitropyrimidine with trimethylsilylacetylene, followed by the deprotection of the trimethylsilyl (TMS) group. This application note offers a comprehensive guide, including reaction parameters, purification methods, and characterization data.

Introduction

Pyrimidine derivatives are of significant interest in drug discovery due to their presence in a wide array of biologically active compounds. The introduction of an ethynyl group at the 2-position of the 5-nitropyrimidine scaffold provides a versatile handle for further functionalization via click chemistry or other coupling reactions, enabling the generation of diverse molecular libraries for screening. The following protocol details a reliable method for the synthesis of this compound.

Reaction Scheme

The overall synthetic route is depicted below:

Caption: Synthetic scheme for this compound.

Experimental Protocols

Step 1: Synthesis of 2-(Trimethylsilylethynyl)-5-nitropyrimidine (Sonogashira Coupling)

This procedure outlines the palladium-catalyzed Sonogashira coupling of 2-chloro-5-nitropyrimidine with trimethylsilylacetylene.

Materials:

| Reagent/Solvent | Formula | MW ( g/mol ) | Amount | Moles (mmol) |

| 2-chloro-5-nitropyrimidine | C₄H₂ClN₃O₂ | 159.53 | 1.0 g | 6.27 |

| Trimethylsilylacetylene | C₅H₁₀Si | 98.22 | 1.1 mL | 7.52 |

| Bis(triphenylphosphine)palladium(II) dichloride | C₃₆H₃₀Cl₂P₂Pd | 701.90 | 220 mg | 0.31 |

| Copper(I) iodide | CuI | 190.45 | 60 mg | 0.31 |

| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | 5.2 mL | 37.6 |

| Tetrahydrofuran (THF), anhydrous | C₄H₈O | 72.11 | 30 mL | - |

Procedure:

-

To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (argon or nitrogen), add 2-chloro-5-nitropyrimidine (1.0 g, 6.27 mmol), bis(triphenylphosphine)palladium(II) dichloride (220 mg, 0.31 mmol), and copper(I) iodide (60 mg, 0.31 mmol).

-

Add anhydrous tetrahydrofuran (30 mL) and triethylamine (5.2 mL, 37.6 mmol).

-

Stir the mixture at room temperature for 10 minutes to ensure dissolution and catalyst activation.

-

Add trimethylsilylacetylene (1.1 mL, 7.52 mmol) dropwise to the reaction mixture.

-

Heat the reaction mixture to 60°C and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) (Eluent: Hexane/Ethyl Acetate = 4:1).

-

Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate (starting with 100% hexane) to afford 2-(trimethylsilylethynyl)-5-nitropyrimidine as a solid.

Expected Yield: 75-85%

Characterization Data (Predicted):

| Compound | 1H NMR (CDCl₃, 400 MHz) δ (ppm) | 13C NMR (CDCl₃, 101 MHz) δ (ppm) | MS (ESI) m/z |

| 2-(Trimethylsilylethynyl)-5-nitropyrimidine | 9.35 (s, 2H), 0.30 (s, 9H) | 158.0, 145.2, 138.1, 102.5, 99.8, -0.5 | 222.1 [M+H]⁺ |

Step 2: Synthesis of this compound (Deprotection)

This protocol describes the removal of the trimethylsilyl protecting group to yield the final product.

Materials:

| Reagent/Solvent | Formula | MW ( g/mol ) | Amount | Moles (mmol) |

| 2-(Trimethylsilylethynyl)-5-nitropyrimidine | C₉H₁₁N₃O₂Si | 221.29 | 1.0 g | 4.52 |

| Tetrabutylammonium fluoride (TBAF) | C₁₆H₃₆FN | 261.47 | 5.0 mL (1M in THF) | 5.0 |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 20 mL | - |

Procedure:

-

Dissolve 2-(trimethylsilylethynyl)-5-nitropyrimidine (1.0 g, 4.52 mmol) in tetrahydrofuran (20 mL) in a 50 mL round-bottom flask at room temperature.

-

Add tetrabutylammonium fluoride (1M solution in THF, 5.0 mL, 5.0 mmol) dropwise to the solution.

-

Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by TLC (Eluent: Hexane/Ethyl Acetate = 3:1).

-

Once the starting material is consumed, quench the reaction with the addition of saturated aqueous ammonium chloride solution (20 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield this compound as a solid.

Expected Yield: 80-90%

Characterization Data (Predicted):

| Compound | 1H NMR (CDCl₃, 400 MHz) δ (ppm) | 13C NMR (CDCl₃, 101 MHz) δ (ppm) | MS (ESI) m/z |

| This compound | 9.40 (s, 2H), 3.45 (s, 1H) | 158.2, 145.5, 137.8, 81.2, 79.5 | 150.0 [M+H]⁺ |

Workflow Diagram

The following diagram illustrates the logical workflow of the synthesis and purification process.

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

-

All reactions should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.

-

Palladium catalysts are toxic and should be handled with care.

-

Triethylamine is a corrosive and flammable liquid.

-

Tetrabutylammonium fluoride is corrosive and hygroscopic.

-

Proper quenching procedures should be followed for all reagents.

Disclaimer: The provided protocols and data are based on established chemical principles for similar transformations. Researchers should perform their own risk assessments and optimize conditions as necessary for their specific laboratory setup. The predicted characterization data should be confirmed by experimental analysis.

Application Notes and Protocols: 2-Ethynyl-5-nitropyrimidine as a Bioorthogonal Probe

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bioorthogonal chemistry has emerged as a powerful tool for studying biological processes in their native environment without interfering with cellular functions. These reactions involve pairs of functional groups that are mutually reactive but inert to the biological milieu. Among these, the alkyne moiety has proven to be a versatile handle for "click chemistry," a set of rapid, specific, and high-yield reactions. 2-Ethynyl-5-nitropyrimidine is a novel bioorthogonal probe designed for metabolic labeling and subsequent visualization or enrichment of target biomolecules. The electron-withdrawing nitro group is anticipated to influence the reactivity of the pyrimidine ring, potentially offering unique applications in cellular contexts.

This document provides detailed application notes and protocols for the use of this compound in bioorthogonal labeling studies. The primary application detailed is its metabolic incorporation into nascent DNA, analogous to the well-established thymidine analog 5-ethynyl-2'-deoxyuridine (EdU), followed by detection via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), commonly known as "click chemistry".[1][2][3]

Principle of Bioorthogonal Labeling with this compound

The workflow for using this compound as a bioorthogonal probe involves two main steps:

-

Metabolic Labeling: Cells are incubated with this compound, which is metabolized and incorporated into newly synthesized biomolecules. For example, if it acts as a thymidine analog, it will be incorporated into the DNA of proliferating cells.

-

Detection via Click Chemistry: The incorporated alkyne group is then detected by a cycloaddition reaction with an azide-containing reporter molecule. This reporter can be a fluorophore for imaging, a biotin tag for enrichment and pull-down assays, or another functional molecule for specific applications.[3] The copper(I)-catalyzed reaction is highly specific and efficient, allowing for sensitive detection.[2]

Applications

-

Cell Proliferation Assays: By labeling nascent DNA, this compound can be used to quantify and visualize proliferating cells in culture or in tissues. This is a powerful alternative to traditional methods like BrdU incorporation, as it does not require harsh DNA denaturation steps.[4]

-

Pulse-Chase Experiments: The timing of biomolecule synthesis and turnover can be studied by introducing and then removing the probe, followed by detection at various time points.

-

Drug Discovery and Development: The probe can be used to assess the anti-proliferative effects of drug candidates. A decrease in the incorporation of this compound would indicate an inhibition of cell division.

-

Cellular Imaging: Labeled biomolecules can be visualized with high resolution using fluorescence microscopy.[5]

-

Proteomics and Genomics: Biotin-tagged probes allow for the selective enrichment of newly synthesized proteins or DNA for subsequent analysis by mass spectrometry or sequencing.

Data Presentation

Table 1: Comparison of Bioorthogonal Labeling Probes

| Probe | Target Biomolecule | Detection Method | Advantages | Disadvantages |

| This compound | DNA (presumed) | Click Chemistry (CuAAC) | High specificity, no DNA denaturation required. | Potential for cytotoxicity, cellular metabolism not fully characterized. |

| 5-Ethynyl-2'-deoxyuridine (EdU) | DNA | Click Chemistry (CuAAC) | Well-established, high sensitivity, no DNA denaturation.[4] | Can be cytotoxic at higher concentrations and with long-term exposure.[6][7][8] |

| 5-Bromo-2'-deoxyuridine (BrdU) | DNA | Antibody-based | Long history of use, well-validated. | Requires harsh DNA denaturation, which can affect sample integrity.[8] |

Table 2: Recommended Starting Concentrations for In Vitro Labeling

| Cell Type | This compound Concentration | Incubation Time |

| Adherent Mammalian Cells (e.g., HeLa, U2OS) | 1 - 10 µM | 1 - 4 hours |

| Suspension Mammalian Cells (e.g., Jurkat) | 1 - 10 µM | 1 - 4 hours |

| Primary Cells | 0.5 - 5 µM | 2 - 24 hours |

Note: Optimal concentrations and incubation times should be determined empirically for each cell type and experimental condition. It is crucial to perform a toxicity assessment to determine the optimal concentration that does not affect cell viability.

Experimental Protocols

Protocol 1: In Vitro Cell Proliferation Assay using Fluorescence Microscopy

This protocol describes the labeling of proliferating cells with this compound and subsequent detection with a fluorescent azide.

Materials:

-

This compound

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Fixative solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.5% Triton™ X-100 in PBS)

-

Click reaction buffer (e.g., 100 mM Tris-HCl, pH 8.5)

-

Copper(II) sulfate (CuSO₄) solution (e.g., 100 mM)

-

Reducing agent (e.g., 1 M sodium ascorbate, freshly prepared)

-

Fluorescent azide (e.g., Alexa Fluor™ 488 Azide)

-

Nuclear counterstain (e.g., DAPI or Hoechst 33342)

-

Mounting medium

Procedure:

-

Cell Seeding: Seed cells on coverslips in a multi-well plate and allow them to adhere overnight.

-

Metabolic Labeling: Add this compound to the culture medium at the desired final concentration (e.g., 10 µM).

-

Incubation: Incubate the cells for the desired period (e.g., 2 hours) under standard culture conditions.

-

Fixation: Wash the cells twice with PBS and then fix with 4% paraformaldehyde for 15 minutes at room temperature.

-

Permeabilization: Wash twice with PBS and then permeabilize with 0.5% Triton™ X-100 in PBS for 20 minutes at room temperature.

-

Click Reaction: Prepare the click reaction cocktail immediately before use. For a 500 µL reaction volume:

-

438 µL of click reaction buffer

-

10 µL of fluorescent azide stock solution (e.g., 1 mM)

-

2 µL of CuSO₄ solution (100 mM)

-

50 µL of sodium ascorbate solution (1 M)

-

-

Incubation: Add the click reaction cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.

-

Washing: Wash the cells three times with PBS.

-

Counterstaining: Incubate with a nuclear counterstain (e.g., DAPI) for 5 minutes.

-

Mounting: Wash twice with PBS and mount the coverslips on microscope slides using a mounting medium.

-

Imaging: Visualize the cells using a fluorescence microscope with the appropriate filter sets.

Protocol 2: In Vitro Cytotoxicity Assay

This protocol is essential to determine the optimal, non-toxic concentration of this compound for your specific cell line.

Materials:

-

This compound

-

Cell culture medium and supplements

-

96-well cell culture plates

-

Cell viability reagent (e.g., MTT, PrestoBlue™, or CellTiter-Glo®)

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density that will not reach confluency during the experiment.

-

Probe Addition: The next day, add a serial dilution of this compound to the wells. Include a vehicle-only control.

-

Incubation: Incubate the cells for a period relevant to your planned experiments (e.g., 24 or 48 hours).

-

Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Measurement: Incubate for the recommended time and then measure the absorbance or fluorescence using a plate reader.

-

Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and determine the IC₅₀ value (the concentration at which 50% of cells are not viable). For labeling experiments, use a concentration well below the IC₅₀.

Visualizations

Caption: Experimental workflow for cell proliferation analysis.

Caption: The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Troubleshooting

| Problem | Possible Cause | Solution |

| No or weak fluorescent signal | Inefficient labeling | Optimize probe concentration and incubation time. Ensure cells are actively proliferating. |

| Inefficient click reaction | Use freshly prepared reducing agent (e.g., sodium ascorbate). Ensure the correct concentrations of all reaction components. | |

| Inadequate permeabilization | Increase permeabilization time or try a different detergent. | |

| High background fluorescence | Insufficient washing | Increase the number and duration of wash steps after the click reaction. |

| Non-specific binding of the fluorescent azide | Include a no-probe control to assess background. Consider using a different fluorescent azide. | |

| Cell death or morphological changes | Probe cytotoxicity | Perform a cytotoxicity assay to determine the optimal, non-toxic concentration. Reduce the incubation time. |

| Copper toxicity | Use a copper-chelating ligand like THPTA or TBTA in the click reaction cocktail, especially for live-cell imaging.[9] |

Safety Precautions

-

Handle this compound and all chemical reagents with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Consult the Safety Data Sheet (SDS) for each reagent for detailed handling and disposal information.

-

Copper salts can be toxic; handle with care and dispose of waste according to institutional guidelines.

-

Azides can be explosive, especially in the presence of heavy metals. Handle with care, although the quantities used in these protocols are typically small and in solution.

These application notes and protocols provide a comprehensive guide for the utilization of this compound as a bioorthogonal probe. As with any new reagent, empirical optimization is key to achieving robust and reliable results.

References

- 1. Click chemistry - Wikipedia [en.wikipedia.org]

- 2. Click Chemistry [organic-chemistry.org]

- 3. lumiprobe.com [lumiprobe.com]

- 4. 5-Ethynyl-2’-deoxyuridine | DNA Labeling Agent [stressmarq.com]

- 5. Multicolor Live-Cell Chemical Imaging by Isotopically Edited Alkyne Vibrational Palette - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evaluating the Genotoxic and Cytotoxic Effects of Thymidine Analogs, 5-Ethynyl-2′-Deoxyuridine and 5-Bromo-2′-Deoxyurdine to Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Cell type specific applicability of 5-ethynyl-2'-deoxyuridine (EdU) for dynamic proliferation assessment in flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. broadpharm.com [broadpharm.com]

Application Notes and Protocols for Metabolic Labeling of Cellular Components with 2-Ethynyl-5-nitropyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic labeling is a powerful technique for studying the dynamics of biomolecules within a cellular context. By introducing bioorthogonal functional groups, such as an ethynyl moiety, into cellular components, researchers can track their synthesis, localization, and degradation. 2-Ethynyl-5-nitropyrimidine is a synthetic nucleoside analog designed for metabolic incorporation into nucleic acids or other cellular pathways involving pyrimidine metabolism. The ethynyl group serves as a handle for subsequent detection and analysis via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry".[1][2][3] This allows for the attachment of various reporter molecules, such as fluorophores or biotin, enabling visualization and purification of the labeled biomolecules.

These application notes provide a generalized experimental protocol for the incorporation of this compound into cultured cells and its subsequent detection. It is important to note that specific optimal conditions may vary depending on the cell type and experimental goals, and therefore, initial optimization experiments are highly recommended.

Data Presentation

Table 1: Recommended Starting Concentrations and Incubation Times for Cellular Labeling

| Parameter | Recommended Range | Notes |

| Concentration of this compound | 10 - 100 µM | Higher concentrations may be toxic. A dose-response curve is recommended to determine the optimal non-toxic concentration for your specific cell line.[4] |

| Incubation Time | 2 - 24 hours | Shorter times are suitable for capturing rapidly synthesized molecules. Longer times may be necessary for detecting molecules with slower turnover rates, but potential cytotoxicity should be monitored.[5][6] |

| Cell Density | 50 - 80% confluency | Cells should be in the logarithmic growth phase for active metabolic incorporation. |

Table 2: Reagents for Click Chemistry Detection

| Reagent | Stock Concentration | Final Concentration |

| Azide-conjugated reporter (e.g., Azide-Fluorophore) | 10 mM in DMSO | 10 - 50 µM |

| Copper(II) Sulfate (CuSO₄) | 100 mM in H₂O | 1 mM |

| Copper ligand (e.g., THPTA) | 200 mM in H₂O | 2 mM |

| Reducing Agent (e.g., Sodium Ascorbate) | 100 mM in H₂O (prepare fresh) | 5 mM |

Experimental Protocols

Protocol 1: Metabolic Labeling of Cultured Cells

This protocol describes the incorporation of this compound into adherent mammalian cells.

Materials:

-

Adherent cells in culture

-

Complete cell culture medium

-

This compound

-

Phosphate-buffered saline (PBS)

-

Fixative solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)[5]

Procedure:

-

Cell Seeding: Seed cells onto appropriate culture vessels (e.g., coverslips in a 24-well plate for imaging) and allow them to adhere and enter logarithmic growth phase (typically 18-24 hours).

-

Labeling: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in pre-warmed complete culture medium to the desired final concentration (e.g., 25 µM).

-